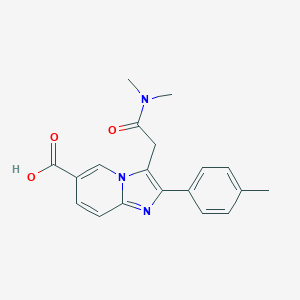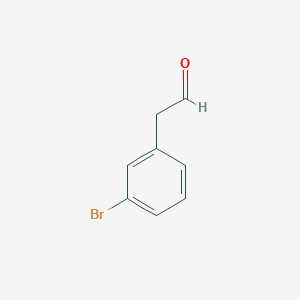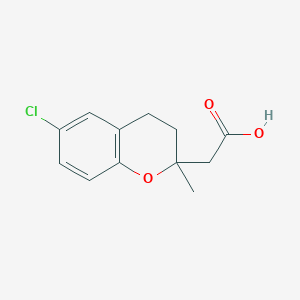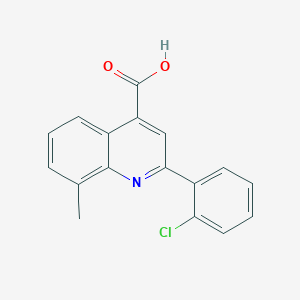![molecular formula C8H14BrCl3NO5P B026947 2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate CAS No. 108217-08-9](/img/structure/B26947.png)
2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate
Overview
Description
The compound of interest belongs to a class of chemicals that feature a complex interplay of bromo, diethoxyphosphoryl, and carbamate functional groups attached to a trichloroethyl backbone. These elements suggest a molecule with potentially unique chemical and physical properties, relevant in various synthetic and analytical applications.
Synthesis Analysis
The synthesis of compounds related to "2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate" often involves multi-step processes, including bromination, phosphorylation via the Michaelis-Becker reaction, and carbamate formation. For instance, Pevzner (2009) described the synthesis of bromo(diethoxyphosphorylmethyl)furans, emphasizing the importance of selective bromination and the subsequent introduction of the phosphorus moiety through a controlled process (Pevzner, 2009).
Molecular Structure Analysis
The molecular structure of related compounds often reveals the impact of substituents on the overall configuration and electronic distribution. For example, the structure of carbazole derivatives synthesized from chloroanilines indicates how bromo and methoxy groups affect the molecule's electronic environment and reactivity (Bedford & Betham, 2006).
Chemical Reactions and Properties
The chemical behavior of compounds with similar functional groups to "2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate" includes nucleophilic substitution reactions, as well as unique reactivities under specific conditions. For example, Pevzner (2003) outlined the reactions of alkyl 2-bromomethyl furans with nucleophiles, which can form various derivatives through selective reaction pathways (Pevzner, 2003).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and boiling points, are influenced by their molecular structure and the nature of their functional groups. The introduction of bromo and phosphorus groups, in particular, can significantly alter these properties, affecting their application in synthesis and material science.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and compatibility with various solvents and reagents, are key to understanding the utility of "2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate" and related compounds. Studies such as those by Edwards et al. (1973) provide insights into the reactivity of similar nitrogen mustards and their derivatives, offering clues to the potential chemical behavior of the compound (Edwards et al., 1973).
Scientific Research Applications
Carbamate Research Applications
Mechanism of Action in Enzyme Inhibition Carbamates are known for their ability to inhibit acetylcholinesterase (AChE), a crucial enzyme in the nervous system. They act by carbamoylating the serine residue in the enzyme's active site, leading to a range of half-lives for the carbamoylated AChEs. This property is utilized in developing insecticides and therapeutic agents. The decarbamoylation rates, a critical factor in their efficacy, are significantly influenced by the size of the alkyl substituents on the carbamoyl group, indicating a shift in the rate-limiting step from general acid-base catalysis to a likely conformational change in the enzyme's active site in the presence of larger substituents (Rosenberry & Cheung, 2019).
Environmental Presence and Toxicological Impact Trichloroethylene, a compound related to chlorinated carbamates, has been widely used as a solvent and is associated with liver and kidney cancer in experimental animals. Epidemiologic evidence suggests excess cancer incidence among occupational cohorts exposed to trichloroethylene, highlighting the need for further research to understand the specific agents that confer this risk (Wartenberg, Reyner, & Scott, 2000).
Biorremediation and Environmental Degradation Microorganisms capable of degrading N-methylcarbamate pesticides offer a promising avenue for mitigating environmental impacts. The diversity of species with different catabolic pathways and the role of carbamate hydrolase enzymes in pesticide biodegradation underline the potential for using biological methods to address pollution from these compounds (José Castellanos Rozo & Leidy Yanira Rache Caredenal, 2013).
Toxicology and Human Health Research on trichloroethylene, a chlorinated solvent with structural similarities to some carbamates, has contributed to understanding the toxicological effects and potential human health hazards associated with exposure. This research emphasizes the importance of assessing the carcinogenic and non-carcinogenic risks of chemical exposure, including effects on the central nervous system, kidney, liver, immune system, and reproductive system (Chiu et al., 2012).
properties
IUPAC Name |
2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrCl3NO5P/c1-3-17-19(15,18-4-2)6(9)13-7(14)16-5-8(10,11)12/h6H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJFSIXZTNNRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(NC(=O)OCC(Cl)(Cl)Cl)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrCl3NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378682 | |
| Record name | 2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate | |
CAS RN |
108217-08-9 | |
| Record name | 2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



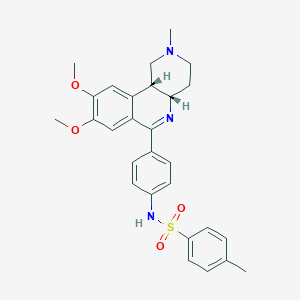
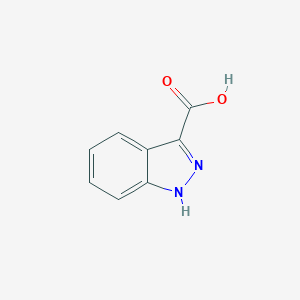
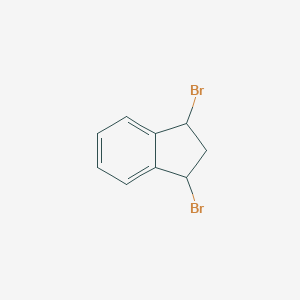
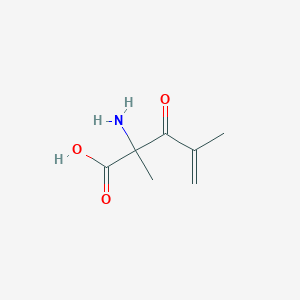
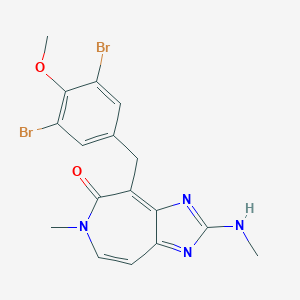
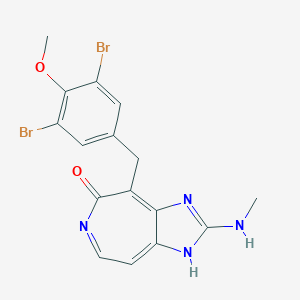
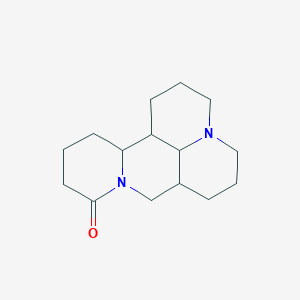
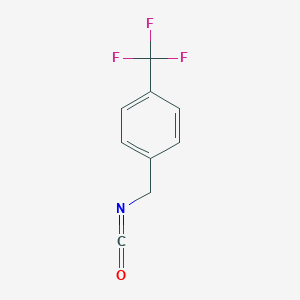
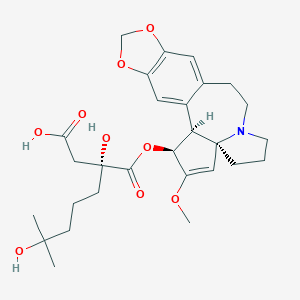
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
